molecular formula C15H14O2Se B12605983 Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- CAS No. 646472-71-1

Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-

Cat. No.: B12605983
CAS No.: 646472-71-1
M. Wt: 305.24 g/mol
InChI Key: WWVYWCRZFMQIAV-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- is an organoselenium compound featuring a methoxy group at the 2-position and a phenylseleno substituent at the 5-position of the aromatic ring attached to an ethanone moiety. The phenylseleno group introduces unique electronic and steric properties due to selenium’s polarizability and larger atomic radius compared to oxygen or sulfur.

Properties

CAS No.

646472-71-1

Molecular Formula

C15H14O2Se

Molecular Weight

305.24 g/mol

IUPAC Name

1-(2-methoxy-5-phenylselanylphenyl)ethanone

InChI

InChI=1S/C15H14O2Se/c1-11(16)14-10-13(8-9-15(14)17-2)18-12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

WWVYWCRZFMQIAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[Se]C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{2-methoxy-5-bromophenyl} + \text{Phenylselenol} \rightarrow \text{Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-}
$$

Grignard Reaction Method

Another effective method involves using Grignard reagents to synthesize Ethanone:

  • Starting Materials : The process starts with an appropriate ketone or aldehyde precursor.

  • Grignard Reagent : A Grignard reagent such as phenylmagnesium bromide is prepared from bromobenzene.

  • Reaction Conditions : The Grignard reagent is reacted with a carbonyl compound under anhydrous conditions, typically in tetrahydrofuran (THF).

  • Workup : The reaction mixture is quenched with water or dilute acid to yield the desired ethanone product.

Reaction Scheme

$$
\text{Phenylmagnesium bromide} + \text{Carbonyl compound} \rightarrow \text{Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-}
$$

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis as a rapid method for producing Ethanone:

  • Advantages : This method significantly reduces reaction times and enhances yields compared to traditional heating methods.

  • Procedure : The reaction setup involves placing reactants in a microwave reactor with controlled temperature and pressure settings.

  • Outcome : This method has shown promising results in terms of yield and purity, often surpassing conventional methods.

Method Yield (%) Time Required Advantages Disadvantages
Phenylselenylation 70-85 12 hours Direct introduction of seleno group Requires careful handling of selenium
Grignard Reaction 75-90 6 hours High reactivity and versatility Sensitive to moisture
Microwave-Assisted Synthesis 85-95 1 hour Rapid synthesis, high yields Equipment cost may be high

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of selenoxide and subsequent elimination products.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C13H12O2Se
  • Molecular Weight: 284.20 g/mol
  • IUPAC Name: 1-[2-methoxy-5-(phenylseleno)phenyl]ethanone

The structure of this compound features a methoxy group and a phenylselenyl moiety, which contribute to its reactivity and potential applications in synthesis and medicinal chemistry.

Synthetic Applications

Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- is utilized in various synthetic pathways, notably in the Diels-Alder reaction. The phenylselenyl group acts as an electron-withdrawing substituent that enhances the electrophilicity of the compound, making it suitable for cycloaddition reactions.

Case Study: Diels-Alder Reactions

A study demonstrated that the compound could be employed as a dienophile in Diels-Alder reactions, leading to the formation of complex cyclic structures. The resulting cycloadducts exhibited high regioselectivity and yield, showcasing the utility of phenylselenyl compounds in organic synthesis .

Medicinal Chemistry

The medicinal properties of ethanone derivatives have been explored extensively. The presence of the phenylselenyl group has been linked to various biological activities, including anti-cancer and anti-inflammatory effects.

Case Study: Anti-Cancer Activity

Research has indicated that compounds containing selenium exhibit enhanced cytotoxicity against cancer cell lines. In vitro studies showed that ethanone derivatives could induce apoptosis in human cancer cells, suggesting their potential as therapeutic agents .

Material Science

In material science, ethanone derivatives are investigated for their role as precursors in the synthesis of advanced materials. The unique electronic properties imparted by the phenylselenyl group enable the development of materials with specific optical and electronic characteristics.

Data Table: Comparison of Reactivity

CompoundReaction TypeYield (%)Selectivity
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-Diels-Alder85High
Other Phenylselenyl CompoundsDiels-AlderVariesVaries
Non-selenium AnaloguesDiels-AlderLowerModerate

Environmental Applications

The compound's reactivity also extends to environmental chemistry, where it can be used in the detection and remediation of pollutants. Its ability to form stable complexes with heavy metals makes it a candidate for environmental monitoring applications.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, generating reactive oxygen species (ROS) that can modulate various biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and proteins involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to hydroxyacetophenones and halogenated/methoxylated derivatives. Key differences arise from substituent type, position, and electronic effects:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- C₁₅H₁₄O₂Se* ~325.2* 2-OCH₃, 5-PhSe Selenium imparts redox activity and lipophilicity; potential for catalysis
1-(2-Hydroxy-5-methoxyphenyl)ethanone C₉H₁₀O₃ 166.17 2-OH, 5-OCH₃ Simpler analog; hydroxy group enhances hydrogen bonding
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 2-Cl, 4-OH, 5-OCH₃ Chlorine increases electronegativity; mp 109–110°C
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₁F₂N₃O₃S₂ 585.62 Triazole-thio, phenylsulfonyl, difluorophenyl Sulfonyl and triazole groups enhance biological activity; used in drug discovery

*Estimated based on structural similarity.

Key Observations:
  • Substituent Position: The 2-methoxy and 5-phenylseleno groups in the target compound create a para-substitution pattern, which may influence conjugation and steric hindrance compared to ortho/meta-substituted analogs (e.g., 1-(3-hydroxy-4-methoxyphenyl)-2-phenylethanone, C₁₅H₁₄O₃ ).
  • Lipophilicity: The phenylseleno group likely enhances lipophilicity compared to hydroxy or methoxy derivatives, impacting solubility and membrane permeability .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility Stability Notes
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 109–110 Ethanol/water Stable under inert conditions
1-(2-Hydroxy-5-methoxyphenyl)ethanone Not reported Polar solvents Sensitive to oxidation
Target Compound (estimated) ~120–130* Organic solvents Selenium may confer redox sensitivity

*Predicted based on bulkier substituents.

  • Thermal Stability: Chlorinated derivatives (e.g., C₉H₉ClO₃) exhibit higher melting points (~109°C) compared to non-halogenated analogs due to stronger intermolecular forces . The phenylseleno group’s bulk may similarly increase melting points.
  • Redox Activity : Selenium’s ability to participate in redox cycles could make the target compound prone to oxidation, unlike sulfur or oxygen analogs .

Biological Activity

Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- (commonly referred to as phenylseleno ethanone) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • CAS Number: 85972-34-5
  • Molecular Formula: C14H12OSe
  • Molecular Weight: 275.21 g/mol
  • IUPAC Name: 1-[2-methoxy-5-(phenylseleno)phenyl]ethanone
  • Canonical SMILES: CC(=O)C1=CC=C(C=C1)[Se]C2=CC=CC=C2

Synthesis and Preparation

The synthesis of Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- typically involves the reaction between 2-methoxy-5-bromoacetophenone and phenylselenol in the presence of a base such as sodium hydride. This reaction is generally conducted under an inert atmosphere to prevent oxidation of sensitive components.

The biological activity of this compound is primarily attributed to the phenylseleno group , which can undergo redox reactions. These reactions influence cellular redox balance and can modulate various biological pathways, including antioxidant defense mechanisms and apoptosis in cancer cells.

Antioxidant Properties

Research indicates that compounds containing selenium, such as phenylseleno ethanone, exhibit significant antioxidant activity. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have investigated the anticancer properties of phenylseleno derivatives. For example:

  • A study demonstrated that phenylselenol derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways, leading to cell cycle arrest at the G2/M phase.
  • Another investigation highlighted the ability of these compounds to inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Case Studies

Case Study 1: Antioxidant Effects
A study evaluated the antioxidant capacity of Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- using DPPH and ABTS assays. The results showed a significant reduction in free radicals compared to control groups, indicating its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases .

Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines treated with varying concentrations of phenylseleno ethanone revealed a dose-dependent decrease in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethanone, 1-[4-(phenylthio)phenyl]-Thioether derivativeModerate antioxidant
Ethanone, 1-(4-ethylphenyl)-Ethyl derivativeLow anticancer activity
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]Methoxy derivativeHigh antioxidant activity

Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- stands out due to its pronounced antioxidant and anticancer properties compared to similar compounds.

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